Avermectin A1b
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H72O14 |
|---|---|
Molecular Weight |
873.1 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O14/c1-25(2)41-28(5)17-18-47(62-41)23-34-20-33(61-47)16-15-27(4)42(59-39-22-37(53-10)44(31(8)57-39)60-38-21-36(52-9)40(49)30(7)56-38)26(3)13-12-14-32-24-55-45-43(54-11)29(6)19-35(46(50)58-34)48(32,45)51/h12-15,17-19,25-26,28,30-31,33-45,49,51H,16,20-24H2,1-11H3/b13-12+,27-15+,32-14+/t26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47+,48+/m0/s1 |
InChI Key |
MNRHCELBXZARFX-OVBDMLLUSA-N |
SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Biosynthesis and Biotechnological Production of Avermectin A1b
Microbial Origin and Natural Producers
Avermectin (B7782182) A1b is a member of the avermectin family, a group of 16-membered macrocyclic lactones. wikipedia.org These compounds are secondary metabolites produced by the soil actinomycete, Streptomyces avermitilis. wikipedia.orgnih.gov
Streptomyces avermitilis, a Gram-positive, filamentous bacterium, is the principal natural source of avermectins, including Avermectin A1b. nih.govasm.org This microorganism was originally isolated from a soil sample in Japan. wikipedia.orgwikipedia.org The production of avermectins is a characteristic feature of this species, which synthesizes a family of eight closely related compounds: A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b. asm.orgkitasato-u.ac.jp These components are categorized into major and minor variants, with the 'b' components like A1b being lower homologs of their 'a' counterparts. kitasato-u.ac.jp The complete genome of S. avermitilis has been sequenced, revealing the genetic blueprint for its complex metabolic capabilities, including the avermectin biosynthetic gene cluster. nih.govwikipedia.org
The commercial production of this compound relies on submerged fermentation of Streptomyces avermitilis. nih.gov This process involves cultivating the bacterium in large-scale bioreactors under controlled conditions to maximize the yield of the desired secondary metabolite. The composition of the fermentation medium is critical and typically includes a carbon source, a nitrogen source, and various minerals. brieflands.com
Key parameters influencing this compound production during fermentation include:
Carbon Source: Starch is often considered an effective carbon source for avermectin production. brieflands.com
Nitrogen Source: Yeast extract is a commonly used nitrogen source that supports mycelial growth and antibiotic production. brieflands.com
pH: The initial pH of the medium is a crucial factor, with a neutral pH often being optimal for production. brieflands.com
Inoculum Size: The amount of bacterial culture used to start the fermentation can impact the final yield. brieflands.com
Incubation Temperature and Time: Maintaining an optimal temperature and allowing for a sufficient fermentation period are essential for maximizing product formation. brieflands.com
Optimization of these fermentation parameters is a key area of research to enhance the industrial production of avermectins. brieflands.com Following fermentation, the avermectins are extracted from the fermentation broth and mycelium. google.com
Biosynthetic Pathways and Genetic Determinants
The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes encoded by a dedicated gene cluster. The core of this pathway is the assembly of a polyketide backbone, which is subsequently modified to yield the final complex structure. kitasato-u.ac.jpnih.gov
The initial step in avermectin biosynthesis is the formation of the aglycone, a 16-membered macrocyclic lactone, by a type I polyketide synthase (PKS) system. wikipedia.orgnih.gov This PKS is a large, multifunctional enzyme complex composed of four proteins: AVES 1, AVES 2, AVES 3, and AVES 4. nih.govnih.gov The PKS system functions in a modular fashion, with each module responsible for a specific round of chain elongation. nih.govnih.gov
The assembly of the avermectin polyketide chain involves the sequential condensation of acyl-CoA precursors. The starter unit for the "a" series of avermectins, including A1a and A2a, is 2-methylbutyryl-CoA, while the starter unit for the "b" series, including A1b and A2b, is isobutyryl-CoA. pnas.orgnih.gov The growing polyketide chain is then extended by the addition of seven acetate units and five propionate units. kitasato-u.ac.jpnih.gov The PKS complex contains multiple domains with specific enzymatic functions, including ketosynthase, acyltransferase, dehydratase, enoylreductase, ketoreductase, and acyl carrier protein domains, which work in concert to build the polyketide backbone. nih.gov
Following the synthesis and cyclization of the polyketide chain to form the initial aglycone, a series of post-PKS modifications occur to generate the final avermectin structure. kitasato-u.ac.jppnas.org These modifications are catalyzed by a set of tailoring enzymes encoded within the avermectin gene cluster. wikipedia.org
Key post-PKS modification steps include:
Furan (B31954) Ring Formation: The enzyme AveE, a cytochrome P450 monooxygenase, is responsible for the formation of the furan ring between carbons 6 and 8. wikipedia.orgkitasato-u.ac.jp
Keto Reduction: The C5 keto group is reduced to a hydroxyl group by AveF, an NAD(P)H-dependent ketoreductase. wikipedia.orgkitasato-u.ac.jp
Dehydration: The AveC protein influences the dehydratase activity in one of the PKS modules, affecting the C22-C23 position. wikipedia.org
O-Methylation: The AveD enzyme, a SAM-dependent C5 O-methyltransferase, is involved in the methylation of the hydroxyl group at the C5 position. wikipedia.orgkitasato-u.ac.jp
Glycosylation: The final step in avermectin biosynthesis is the attachment of a disaccharide moiety, composed of two L-oleandrose units, to the C13 position of the aglycone. nih.govpnas.org This glycosylation is essential for the biological activity of avermectins. kitasato-u.ac.jp
The entire biosynthetic pathway for avermectins is encoded by a large gene cluster in Streptomyces avermitilis. asm.orgnih.gov This cluster spans approximately 82 kb of DNA and contains 18 open reading frames (ORFs). asm.orgnih.gov The genes within this cluster are organized and encode the PKS system, the post-PKS modification enzymes, and regulatory proteins. nih.govresearchgate.net
Table 1: Key Genes in the Avermectin Biosynthetic Cluster
| Gene | Encoded Protein/Function | Role in Avermectin Biosynthesis |
| aveA1, aveA2, aveA3, aveA4 | Polyketide Synthase (PKS) components (AVES 1, 2, 3, 4) | Synthesis of the avermectin aglycone backbone. kitasato-u.ac.jpnih.gov |
| aveB | Glycosyltransferase | Attachment of the oleandrose (B1235672) disaccharide to the aglycone. kitasato-u.ac.jp |
| aveC | Dehydratase-modifying protein | Influences the dehydration at the C22-C23 position. wikipedia.orgkitasato-u.ac.jp |
| aveD | C5 O-methyltransferase | Methylation of the C5 hydroxyl group. wikipedia.orgkitasato-u.ac.jp |
| aveE | Cytochrome P450 monooxygenase | Formation of the furan ring. wikipedia.orgkitasato-u.ac.jp |
| aveF | C5 ketoreductase | Reduction of the C5 keto group. wikipedia.orgkitasato-u.ac.jp |
| aveR | Regulatory protein | A cluster-situated activator essential for the transcription of the ave structural genes. asm.org |
The expression of the avermectin biosynthetic genes is tightly regulated. The aveR gene, located at one end of the cluster, encodes a transcriptional activator that plays a crucial role in controlling the production of avermectins. asm.org Understanding the function of these genes and their regulation is fundamental for the genetic engineering of S. avermitilis to improve the yield and selectively produce specific avermectin components like A1b. asm.orgmdpi.com
Genetic Engineering Approaches for Enhanced Production of this compound
Genetic engineering has become a pivotal tool for increasing the production of avermectins, including this compound, in the producing organism Streptomyces avermitilis. These strategies focus on the rational modification of the bacterium's genetic material to overcome metabolic bottlenecks, enhance precursor supply, and optimize the expression of biosynthetic genes.
Manipulation of Regulatory Genes
One notable example is the identification of AveT, a TetR-family transcriptional regulator, which acts as an activator for avermectin production. nih.govnih.govasm.org Overexpression of aveT has been shown to increase avermectin yields. nih.govnih.gov Conversely, the deletion of negative regulators, such as aveM, which is a target of AveT and encodes a putative efflux protein, has also resulted in enhanced production. nih.govnih.gov This dual strategy of overexpressing activators and deleting repressors presents a powerful approach to augmenting this compound synthesis. nih.gov
Another regulatory element, the principal sigma factor HrdB, plays a crucial role in the transcription of the aveR gene. pnas.org Engineering the hrdB gene through methods like error-prone PCR has led to mutant strains with significantly improved avermectin production, demonstrating that modification of global regulators can have a profound effect on secondary metabolite biosynthesis. pnas.org
Table 1: Examples of Regulatory Gene Manipulation for Enhanced Avermectin Production
| Gene | Function | Manipulation Strategy | Outcome on Avermectin Production |
| aveR | Pathway-specific activator | Upregulation via engineering of upstream regulators like HrdB | Increased |
| aveT | TetR-family transcriptional activator | Overexpression | Increased nih.govnih.gov |
| aveM | Putative transmembrane efflux protein (negative effect) | Deletion | Increased nih.govnih.gov |
| hrdB | Principal sigma factor, recognizes aveR promoter | Error-prone PCR mutagenesis | Increased pnas.org |
| pteF | Regulator in the competing filipin biosynthetic cluster | Deletion | Increased |
Metabolic Pathway Engineering for Yield Improvement
Metabolic pathway engineering aims to increase the intracellular pool of precursors necessary for this compound biosynthesis. nih.gov The primary building blocks for avermectin synthesis are derived from primary metabolism, specifically acyl-CoA derivatives like 2-methylbutyryl-CoA, malonyl-CoA, and methylmalonyl-CoA. nih.gov
Strategies to enhance the supply of these precursors include:
Engineering of Acyl-CoA Precursor Supply: One novel approach involves the heterologous expression of a newly designed polyketide synthase (PKS) to produce 2-methylbutyrate, the precursor for the 2-methylbutyryl-CoA starter unit. nih.gov This has been shown to significantly increase the titer of avermectin B1a, a closely related compound. nih.gov
Redirecting Metabolic Flux: Techniques like CRISPR interference (CRISPRi) can be used to downregulate genes in competing metabolic pathways, thereby redirecting the flow of essential precursors towards avermectin biosynthesis. nih.gov For instance, inhibiting key nodes in pathways such as the TCA cycle and fatty acid synthesis can increase the availability of malonyl-CoA and methylmalonyl-CoA. nih.gov
Overexpression of Key Biosynthetic Genes: Overexpressing genes involved in the β-oxidation pathway of fatty acids can also boost the supply of acyl-CoA precursors, leading to higher avermectin yields. nih.gov
By combining these strategies, researchers have achieved substantial increases in avermectin production in both wild-type and industrial strains of S. avermitilis. nih.gov
Strain Improvement Strategies
Beyond targeted genetic manipulation, broader strain improvement strategies are employed to develop high-producing S. avermitilis strains. These methods often involve a combination of classical mutagenesis and modern molecular biology techniques.
Rational Strain Improvement: This approach involves the systematic deletion of competing polyketide synthase (PKS) gene clusters. nih.gov S. avermitilis possesses multiple secondary metabolite gene clusters, and eliminating those that compete for the same precursors can significantly enhance the production of the desired compound. nih.govmdpi.com For example, the removal of PKS gene clusters such as pks3, olm, and pte has been shown to be beneficial for avermectin overproduction. nih.gov
Genome Editing Technologies: The advent of powerful genome editing tools like CRISPR/Cas9 has revolutionized the ability to make precise genetic modifications in Streptomyces. creative-biogene.com These technologies facilitate the efficient deletion of competing pathways and the introduction of beneficial genetic modifications. creative-biogene.com
Classical Mutagenesis: Traditional methods such as UV irradiation and chemical mutagenesis are still used to generate random mutations, followed by high-throughput screening to identify superior producer strains. pnas.org While less targeted, this approach can lead to the discovery of novel mutations that confer enhanced production phenotypes.
The development of a versatile host for the heterologous expression of biosynthetic gene clusters is another promising strategy, leveraging the optimized primary metabolism of industrial S. avermitilis strains. creative-biogene.com
Fermentation and Bioprocess Optimization for this compound
The industrial-scale production of this compound is highly dependent on the optimization of fermentation conditions and the successful scale-up of the bioprocess. These factors are critical for maximizing yield and ensuring economic viability.
Optimization of Culture Conditions (e.g., media, pH, temperature)
The composition of the fermentation medium and the control of physical parameters are crucial for supporting the growth of S. avermitilis and maximizing avermectin production.
Media Composition: Carbon and nitrogen sources are fundamental components of the fermentation medium. brieflands.com Soluble corn starch is often reported as an effective carbon source for avermectin production. brieflands.com The choice of nitrogen source is also critical, with complex sources like yeast extract and soybean flour commonly used. mdpi.com Response surface methodology is a statistical approach that has been successfully employed to optimize the concentrations of key media components, such as corn starch and yeast extract, leading to significant increases in avermectin B1a production. nih.gov
pH: The pH of the culture medium has a direct impact on microbial growth and enzyme activity. The optimal pH for avermectin production is typically maintained around neutral (pH 7.0 - 7.3). brieflands.com
Temperature: Temperature is another critical parameter that influences the metabolic activity of S. avermitilis. The optimal temperature for avermectin production is generally in the range of 28-31°C. brieflands.com
Inoculum Size and Incubation Time: The size of the inoculum and the duration of the fermentation also play vital roles. An inoculum size of around 10% (v/v) and an incubation period of approximately 10 days have been found to be effective for achieving maximum avermectin B1b production in batch fermentation. brieflands.com
Table 2: Optimized Fermentation Parameters for Avermectin Production
| Parameter | Optimized Value/Range | Reference |
| Carbon Source | Soluble Corn Starch | brieflands.com |
| Nitrogen Source | Yeast Extract, Soybean Flour | mdpi.com |
| pH | 7.0 - 7.3 | brieflands.com |
| Temperature | 28 - 31°C | brieflands.com |
| Inoculum Size | ~10% (v/v) | brieflands.com |
| Incubation Time | ~10 days | brieflands.com |
Scale-up and Industrial Production Considerations
Translating the success of laboratory-scale fermentation to large-scale industrial production presents a unique set of challenges.
Maintaining Optimal Conditions: Ensuring homogenous mixing, aeration, and temperature control in large fermentors is crucial for consistent and high-yield production. The physical and chemical conditions optimized at the shake-flask level must be effectively replicated in industrial bioreactors.
Precursor Feeding Strategies: In some cases, the addition of precursors during the fermentation process can enhance yield. For example, in the production of doramectin (B1670889), a derivative of avermectin, cyclohexanecarboxylic acid is fed during fermentation. mdpi.com However, this can also inhibit cell growth, necessitating strategies like microflow addition to mitigate toxicity. mdpi.com
Process Improvement: During scale-up, unforeseen issues may arise, requiring further process optimization. For instance, the choice of antifoaming agent can significantly impact the bioconversion process, as can the solvent used for substrate addition. oup.com
Economic Viability: The cost-effectiveness of the fermentation process is a major consideration for industrial production. This includes the cost of raw materials, energy consumption, and downstream processing. The development of high-producing strains through genetic engineering and the optimization of fermentation conditions are key to reducing production costs.
Successful industrial-scale production of this compound requires a multidisciplinary approach, integrating molecular biology, microbiology, and biochemical engineering to create robust and efficient manufacturing processes.
Molecular Mechanisms of Action of Avermectin A1b
Target Receptor Interactions: Ligand-Gated Chloride Channels
The principal targets for Avermectin (B7782182) A1b and other avermectins are ligand-gated chloride channels, which are crucial for nerve and muscle function in invertebrates. mdpi.comscielo.brgoogle.com The interaction with these channels is what defines the compound's selective toxicity.
The definitive molecular target of the avermectin class of compounds is the glutamate-gated chloride channel (GluCl), a type of ion channel found in the nerve and muscle cell membranes of invertebrates. mdpi.comwikipedia.orgdssurgery.comgoogle.comnobelprize.orgresearchgate.net Avermectins bind with high affinity and specificity to these channels. mdpi.commdpi.com This binding is considered essentially irreversible and acts to potentiate the effects of the neurotransmitter glutamate (B1630785). mdpi.comnih.govresearchgate.net By binding to the GluCl, Avermectin A1b effectively locks the channel in an open state, initiating a continuous influx of chloride ions into the cell. dssurgery.commdpi.comaopwiki.org Structural studies on the closely related ivermectin show that the binding site is located at the interface between subunits in the transmembrane domain of the channel. nih.gov
This compound functions as a positive allosteric modulator of GluCls. mdpi.com This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, glutamate. researchgate.netnih.gov This allosteric binding event induces a conformational change in the channel protein that dramatically increases its permeability to chloride ions. google.commdpi.com Unlike the rapid opening and closing of the channel caused by glutamate, the modulation by avermectins results in a very slow, prolonged, and essentially irreversible channel opening. researchgate.net This sustained activation ensures a constant and uncontrolled flow of chloride ions across the cell membrane. mdpi.com
In addition to their primary action on GluCls, avermectins, including this compound, can also interact with gamma-aminobutyric acid (GABA) receptors, which are another type of ligand-gated chloride channel. wikipedia.orgscielo.brgoogle.comnobelprize.org This interaction is generally considered a secondary or minor effect compared to the potent action on GluCls. mdpi.comwikipedia.orgnobelprize.org The binding site for avermectins on GluCls is situated near the GABA receptor, and avermectins may enhance the effects of GABA, further promoting chloride ion influx. mdpi.commdpi.com Research has shown that avermectins can stimulate the release of GABA from nerve terminals and increase the number of available postsynaptic GABA receptors. nih.gov However, the primary insecticidal and anthelmintic efficacy is attributed to the potentiation of GluCls. nih.govmdpi.com
Downstream Cellular and Physiological Effects in Target Organisms
The interaction of this compound with its target receptors initiates a cascade of cellular events that culminate in the paralysis and death of the organism.
The direct consequence of the irreversible opening of chloride channels by this compound is a massive and sustained influx of negatively charged chloride ions (Cl⁻) into the nerve and muscle cells. mdpi.comnih.govdssurgery.commdpi.com This influx makes the electrical potential across the cell membrane more negative, a phenomenon known as hyperpolarization. mdpi.comdssurgery.comgoogle.comnobelprize.orgmdpi.com
Hyperpolarization effectively silences the cell, preventing it from depolarizing and thus blocking the transmission of electrical signals necessary for nerve communication and muscle contraction. mdpi.comnih.govdssurgery.com This leads to an irreversible, flaccid paralysis of the invertebrate. nobelprize.orgmdpi.com Essential physiological functions, such as movement and feeding (particularly the action of the pharyngeal pump in nematodes), are inhibited, leading to starvation and eventual death of the target organism. dssurgery.comnobelprize.org
Resulting Paralysis and Death of Invertebrate Pests
The interaction of this compound with glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels, initiates a cascade of physiological events that culminates in the paralysis and subsequent death of susceptible invertebrate pests. wikipedia.orgnobelprize.org This process is characterized by a profound disruption of the neuromuscular system. nih.gov
The binding of this compound to these specific ion channels causes them to open irreversibly, leading to a continuous and uncontrolled influx of chloride ions (Cl⁻) into the nerve and muscle cells. nih.govresearchgate.netresearchgate.net This massive influx of negative ions significantly alters the cell's membrane potential, causing a state of hyperpolarization. nobelprize.orgnih.govmdpi.com In this hyperpolarized state, the cell is unable to depolarize and transmit electrical signals, effectively silencing nerve and muscle function. wikipedia.orgnih.gov
This cessation of electrical activity results in a characteristic flaccid paralysis of the pest. researchgate.netmdpi.comscielo.br The paralysis is systemic, affecting multiple muscle groups critical for survival. One of the most sensitive and vital targets is the pharyngeal pump, the muscular organ that nematodes and insects use for feeding. nobelprize.orgcabidigitallibrary.orgembopress.org Inhibition of pharyngeal pumping prevents the pest from ingesting food, leading to starvation. researchgate.netembopress.org Simultaneously, the paralysis of somatic muscles results in the complete immobilization of the organism. nobelprize.orgpublications.gc.ca The combination of starvation and the inability to perform essential life functions, such as movement and feeding, ultimately leads to the death of the pest. frontiersin.org
The following table summarizes the key molecular and physiological sequence of events initiated by this compound:
| Step | Event | Consequence |
| 1 | Binding | This compound binds to glutamate-gated chloride channels (GluCls) on invertebrate nerve and muscle cells. nobelprize.orgmdpi.com |
| 2 | Channel Activation | The binding causes the chloride ion channels to open irreversibly. researchgate.net |
| 3 | Ion Influx | A massive and sustained influx of chloride ions (Cl⁻) into the cells occurs. nih.govresearchgate.net |
| 4 | Hyperpolarization | The influx of negative ions leads to hyperpolarization of the cell membrane. nobelprize.orgnih.govmdpi.com |
| 5 | Signal Inhibition | Electrical signal transmission in nerves and muscles is blocked. wikipedia.orgnih.gov |
| 6 | Flaccid Paralysis | Somatic muscles and the pharyngeal pump become paralyzed. nobelprize.orgscielo.brembopress.org |
| 7 | Death | The invertebrate dies due to starvation and systemic neuromuscular failure. researchgate.netfrontiersin.org |
Research findings from studies on the model organism Caenorhabditis elegans provide quantitative data on the paralytic effects of avermectin derivatives. These studies demonstrate a significant reduction in vital motor functions following exposure.
| Parameter | Control Group (No Ivermectin) | Ivermectin-Treated Group | Percentage Reduction |
| Pharyngeal Pumping (pumps/min) | 247.4 ± 4.1 | 34.6 ± 2.8 | ~86% |
| Locomotion Velocity (µm/s) | 254.1 ± 5.0 (control velocity) | 23.8 ± 2.1 | ~90% |
| Data derived from studies on the avermectin derivative Ivermectin in C. elegans. elifesciences.orgbiorxiv.org |
Structure Activity Relationship Sar Studies and Analog Development of Avermectin A1b
Elucidation of Key Structural Motifs for Bioactivity
The biological activity of avermectins is intrinsically linked to their complex three-dimensional structure. SAR studies across the avermectin (B7782182) family have identified several key molecular regions that are critical for their potent anthelmintic and insecticidal effects. nobelprize.orgontosight.ai These effects are primarily mediated through the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death. ontosight.aiwikipedia.org
The core structural features of Avermectin A1b and their influence on bioactivity include:
The Spiroketal System (C17-C28): This rigid bicyclic system is a crucial component for bioactivity. Modifications in this region, such as the saturation of the C22-C23 double bond, have been shown to modulate the compound's efficacy and safety profile. nobelprize.orgnih.gov In this compound, the presence of a double bond between C22 and C23 is a defining feature shared with other "1" series avermectins. mdpi.com
The Disaccharide Moiety at C13: this compound possesses a disaccharide composed of two L-oleandrose units. This sugar moiety is important for activity, though it can be a target for modification to create novel analogs. mdpi.com For instance, removal of the terminal oleandrose (B1235672) or modifications at the 4"-position can significantly alter the insecticidal spectrum and potency. mdpi.comnih.gov
The C5 Position: A critical differentiator between the more active "B" series and the less active "A" series of avermectins is the substituent at the C5 position. nobelprize.org this compound, being an "A" series compound, features a methoxy (B1213986) (-OCH3) group at this position. In contrast, the "B" series, including the highly potent Avermectin B1a, possesses a hydroxyl (-OH) group. nobelprize.org The presence of the C5-hydroxyl group is strongly correlated with higher biological activity. nobelprize.org
The C25 Substituent: The "a" and "b" designations within the avermectin series are determined by the alkyl substituent at C25, which originates from the starter unit used during biosynthesis. wikipedia.org this compound has an isopropyl group at this position, a feature it shares with other "b" series avermectins like B1b. mdpi.com The "a" series compounds, such as A1a and B1a, have a sec-butyl group at C25. mdpi.com While both substituents confer potent activity, the sec-butyl group generally leads to slightly higher potency. google.com
The combination of the C5-methoxy group and the C25-isopropyl group in this compound contributes to its generally lower insecticidal and anthelmintic activity compared to Avermectin B1a. nobelprize.orggoogle.com
Table 1: Key Structural Motifs of Natural Avermectins and Their Impact on Bioactivity
| Structural Position | Feature in this compound | Comparison with Other Natural Avermectins | Impact on Bioactivity |
| C5 | Methoxy (-OCH₃) | Hydroxyl (-OH) in B-series (e.g., B1a, B1b) | The C5-OH group is associated with higher potency. The C5-OCH₃ in A-series leads to lower activity. nobelprize.org |
| C22-C23 | Double Bond | Single bond in "2" series (e.g., A2a, B2a) | The double bond is crucial for the activity of many natural avermectins. nih.gov |
| C25 | Isopropyl ("b" series) | Sec-butyl ("a" series, e.g., A1a, B1a) | The sec-butyl group generally confers slightly higher activity than the isopropyl group. google.com |
| C13 | Oleandrosyl-oleandroside | Unsubstituted in milbemycins | The disaccharide is important for potency and can be modified to create new analogs. mdpi.com |
Synthetic and Semi-Synthetic Modification Strategies for Novel Analogs
While this compound itself is not typically the starting material for commercial analog development due to its lower intrinsic potency and abundance, the synthetic strategies applied to the more active avermectins are directly relevant and applicable. cotton.orggoogle.com These modifications aim to enhance potency, broaden the activity spectrum, and improve physicochemical properties.
Key modification strategies include:
Modification at the 4"-Position: The 4"-hydroxyl group on the terminal oleandrose sugar is a prime target for semi-synthetic modification. The development of emamectin (B195283), a highly potent lepidopteran insecticide, involved the introduction of an epi-methylamino group at this position on Avermectin B1. cotton.org This modification led to a dramatic increase in potency, in some cases up to 1,500-fold against certain armyworm species compared to the parent compound. cotton.org Similar modifications to this compound would be expected to enhance its insecticidal activity, although the resulting potency would likely still be lower than that of the corresponding B1-derived analog due to the C5-methoxy group.
Derivatization of the C5-Hydroxyl Group: In the more active B-series avermectins, the C5-hydroxyl group can be modified. For example, acylation or the formation of oximes has been explored. google.com However, since this compound has a methoxy group at this position, this strategy is not directly applicable. The conversion of the A-series to the more potent B-series by demethylation of the C5-methoxy group is a potential, though chemically challenging, strategy to enhance bioactivity.
Modifications at the C13-Disaccharide: Alterations to the disaccharide chain, including the synthesis of monosaccharide derivatives or the attachment of different sugar moieties, have been investigated. mdpi.com Such changes can influence the compound's solubility and pharmacokinetic properties.
Comparative Activity Profiling of this compound Analogs
Direct comparative studies of a wide range of this compound analogs are scarce in the literature. However, by examining the activity of the natural avermectins and the well-studied analogs of Avermectin B1, a comparative profile can be inferred.
Natural Avermectins: In assays against various pests, the order of potency is generally B1 > A1 > B2 > A2. mdpi.com Avermectin B1a is the most potent of the naturally produced compounds. mdpi.com this compound, being a minor component, is less active than A1a and significantly less active than the B1 components. nobelprize.org
Semi-Synthetic Analogs: The development of ivermectin and emamectin from Avermectin B1 underscores the potential for dramatic improvements in bioactivity through chemical modification.
Ivermectin (22,23-dihydroavermectin B1): Exhibits a broad spectrum of activity against nematodes and arthropods and is generally safer for host animals than its parent compound. nih.gov
Emamectin (4"-epi-methylamino-4"-deoxyavermectin B1): Shows a remarkable increase in potency against lepidopteran pests compared to Avermectin B1. cotton.org
If this compound were subjected to similar modifications, it is reasonable to predict the following outcomes based on established SAR principles:
4"-epi-methylamino-4"-deoxythis compound: This hypothetical analog would be expected to show enhanced insecticidal activity against Lepidoptera compared to the parent this compound, but it would likely not reach the high potency levels of emamectin due to the persistent C5-methoxy group.
Table 2: Comparative Bioactivity of Avermectin B1 Analogs and Inferred Activity for A1b Analogs
| Compound | Parent Molecule | Key Modification | Primary Activity Enhancement | Inferred Relative Potency of A1b Analog |
| Ivermectin | Avermectin B1 | Hydrogenation of C22-C23 double bond | Improved safety profile, broad-spectrum antiparasitic. nobelprize.org | Lower than Ivermectin |
| Emamectin | Avermectin B1 | 4"-epi-methylamino substitution | Dramatically increased potency against Lepidoptera. cotton.org | Significantly lower than Emamectin |
| Selamectin | Doramectin (B1670889) (an avermectin analog) | C5-oxime and C25-cyclohexyl group | Potent endectocide for companion animals. | Not directly comparable |
| Eprinomectin | Avermectin B1 | 4"-epiacetylamino substitution | Broad-spectrum endectocide with high potency. | Lower than Eprinomectin |
Resistance Mechanisms to Avermectin A1b
Molecular Basis of Target Site Alterations
The primary target of Avermectin (B7782182) A1b is the glutamate-gated chloride channel (GluCl), which is specific to invertebrates. wikipedia.orgontosight.ai The binding of Avermectin A1b to these channels causes an influx of chloride ions, leading to hyperpolarization and paralysis of the nerve and muscle cells of the parasite. wikipedia.org
A key mechanism of resistance involves genetic mutations in the genes encoding subunits of these GluCl channels. These mutations can alter the structure of the channel, reducing its affinity for this compound and thereby diminishing the drug's efficacy. For instance, studies in the model nematode Caenorhabditis elegans have shown that a naturally occurring deletion of four amino acids in the ligand-binding domain of the GLC-1 alpha-subunit of a glutamate-gated chloride channel confers resistance to avermectins. nih.gov This research highlights how specific genetic variations in the target site can lead to resistance. nih.gov Population-genetic analyses have further revealed the presence of highly divergent haplotypes at the glc-1 locus, suggesting that this variation is maintained by long-term balancing selection, providing a mechanism for the persistence of resistance in nematode populations. nih.gov
Insensitivity of the GluCl receptor, preventing the binding of the drug to its target site, has been associated with ivermectin resistance in some nematodes and arthropods. scielo.br While much of the research has focused on ivermectin or the broader abamectin (B1664291) mixture, the principles of target site modification are directly applicable to this compound, as it is a core component of these mixtures and acts on the same target. europa.eucotton.org
Role of Efflux Pumps and Detoxification Enzymes
Increased metabolic detoxification and enhanced efflux of this compound are significant mechanisms of resistance, preventing the compound from reaching its target site in sufficient concentrations.
Efflux Pumps: P-glycoproteins (P-gp), which are ATP-binding cassette (ABC) transporter proteins, function as efflux pumps that can expel a wide range of xenobiotics, including this compound, from the cells. researchgate.netresearchgate.net Overexpression of P-gp has been directly linked to abamectin resistance in insects like Drosophila. nih.gov Studies have shown higher levels of P-gp in resistant strains, particularly in the blood-brain barrier, which is crucial for protecting the central nervous system from toxins. nih.gov The increased expression of P-gp in resistant flies appears to be regulated by the dEGFR and dAkt signaling pathways. nih.gov
Detoxification Enzymes: The metabolic breakdown of this compound is another critical resistance pathway. This process is primarily carried out by detoxification enzymes, including cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases. scielo.brnih.gov
Cytochrome P450s: These enzymes play a major role in oxidative metabolism, which is a key detoxification route for avermectins. nih.gov In the beet armyworm, Spodoptera exigua, a P450 gene, CYP9A186, has been identified as conferring resistance to avermectins. nih.gov A specific mutation (F116V) in the substrate recognition site of this enzyme enhances its ability to metabolize abamectin. nih.gov
Glutathione S-Transferases (GSTs) and Carboxylesterases: Increased activity of these enzymes has been implicated in resistance to avermectins in various arthropods. scielo.br For example, in the mite Tetranychus cinnabarinus, increased activities of both GSTs and carboxylesterases were identified as major mechanisms of resistance to Avermectin B1. scielo.br
The table below summarizes the key enzymes and proteins involved in detoxification and efflux-based resistance to avermectins.
| Molecule Type | Specific Example | Function in Resistance | Organism(s) Studied |
| Efflux Pump | P-glycoprotein (P-gp) | Actively transports avermectins out of cells, reducing intracellular concentration. researchgate.netnih.gov | Drosophila melanogaster nih.gov |
| Detoxification Enzyme | Cytochrome P450 (CYP9A186) | Metabolizes avermectins through oxidation, rendering them inactive. nih.gov | Spodoptera exigua (Beet armyworm) nih.gov |
| Detoxification Enzyme | Glutathione S-Transferase (GST) | Conjugates glutathione to avermectins, facilitating their excretion. scielo.br | Tetranychus cinnabarinus (Mite) scielo.br |
| Detoxification Enzyme | Carboxylesterase | Hydrolyzes avermectins, leading to their detoxification. scielo.br | Tetranychus cinnabarinus (Mite) scielo.br |
Genetic Epidemiology of this compound Resistance
The development of resistance to this compound within a pest or parasite population is an evolutionary process driven by the selection pressure exerted by the compound's use. The genetics of this resistance can vary between species.
Metagenomic studies in soil have revealed that the application of avermectin can lead to an increase in the abundance and diversity of antibiotic resistance genes (ARGs) in the soil microbiome. researchgate.net In avermectin-treated soil, the primary resistance mechanisms identified were antibiotic efflux, antibiotic inactivation, and alteration of the antibiotic target. researchgate.net This suggests that the use of avermectins in agriculture can have broader ecological consequences, potentially contributing to a reservoir of resistance genes in the environment. The study found that Proteobacteria were the dominant phylum carrying these resistance genes. researchgate.net
The continuous use of avermectins creates a strong selective pressure that favors the survival and reproduction of individuals carrying resistance alleles. Over time, this leads to an increase in the frequency of these resistance genes within the population, resulting in a decline in the efficacy of this compound for pest and parasite control.
Strategies for Resistance Management and Mitigation in Agricultural and Veterinary Contexts
To preserve the efficacy of this compound and other avermectins, it is essential to implement robust resistance management strategies. The goal of these strategies is to reduce the selection pressure for resistance and maintain a susceptible population of pests and parasites.
Key strategies include:
Rotation and Alternation of Pesticides/Anthelmintics: One of the most common strategies is to rotate this compound with other compounds that have different modes of action. cotton.org This prevents continuous selection for avermectin resistance. Alternating between different chemical classes helps to ensure that individuals resistant to one compound may still be susceptible to another.
Integrated Pest Management (IPM): In an agricultural context, IPM programs combine various control methods, including biological control, cultural practices, and the judicious use of chemical pesticides. walshmedicalmedia.com By relying on a range of control tactics, IPM reduces the over-reliance on any single chemical class, thereby slowing the development of resistance. walshmedicalmedia.com Abamectin, a mixture containing this compound, has been incorporated into IPM programs due to its relatively low toxicity to some beneficial arthropods. walshmedicalmedia.com
Refugia-Based Strategies: This approach involves leaving a portion of the pest or parasite population untreated. These untreated individuals, known as "refugia," maintain a pool of susceptibility genes in the population. Mating between susceptible individuals from the refugia and resistant individuals can dilute the frequency of resistance alleles in subsequent generations.
Monitoring and Surveillance: Regular monitoring of pest and parasite populations for signs of resistance is crucial. This allows for the early detection of resistance and the timely implementation of management strategies before control failures become widespread. Molecular and biochemical assays can be used to detect the presence and frequency of resistance-conferring genes and mechanisms.
Judicious Use: Avoiding the prophylactic and unnecessary use of this compound is fundamental. Treatment should be based on established economic or health thresholds rather than being applied on a routine schedule. Assessing the body weight of animals accurately before calculating dosage is also a critical step to avoid underdosing, which can contribute to the selection of resistant parasites. europa.eu
By implementing these strategies, the development of resistance to this compound can be delayed, extending the useful lifespan of this important class of compounds in both agriculture and veterinary medicine.
Environmental Fate and Ecotoxicology of Avermectin A1b
Environmental Persistence and Degradation Pathways
Avermectin (B7782182) is susceptible to rapid degradation when exposed to light. wikipedia.org This process, known as photodegradation, is a primary pathway for its breakdown on surfaces.
In Soil: The half-life of avermectin on a soil surface is rapid, ranging from 8 hours to 1 day. orst.edu One study reported a soil photolysis half-life of 21 hours on the surface, while another noted a half-life of about one week on an unshaded soil surface. epa.govnajah.edu Once it is below the soil surface and shielded from light, microbial degradation becomes the main breakdown mechanism. epa.gov
In Water: Photodegradation in water is also swift. The half-life of avermectin in water when exposed to sunlight is approximately 12 hours. orst.eduepa.gov
Microbial Degradation: In the absence of light, particularly within the soil column, microorganisms are the primary drivers of avermectin degradation. najah.eduepa.gov Under aerobic (oxygen-present) conditions, the soil metabolism half-life ranges from two weeks to two months, depending on the soil type. orst.eduepa.gov However, degradation slows significantly under anaerobic (oxygen-absent) conditions. orst.eduepa.gov Studies in sterilized soil showed no significant reduction in avermectin concentration over 37 days, confirming that microbial activity is the principal mechanism for its dissipation in soil. nih.gov
Table 1: Half-life of Avermectin in Different Environmental Compartments
| Environmental Compartment | Degradation Pathway | Half-life | Citations |
| Soil Surface | Photodegradation | 8 hours - 1 day | orst.edu |
| Soil (Aerobic) | Microbial Degradation | 2 weeks - 2 months | orst.eduepa.gov |
| Soil (Anaerobic) | Microbial Degradation | Slower than aerobic | orst.eduepa.gov |
| Water | Photodegradation | < 12 hours | epa.gov |
| Pond Sediment | Degradation | 2 - 4 weeks | orst.edu |
The degradation of avermectin leads to the formation of various breakdown products, or metabolites.
In Soil: Under aerobic soil conditions, the major metabolite identified is an equilibrium mixture of an 8a-hydroxy derivative and a ring-opened aldehyde derivative of the parent compound. epa.gov
In Water: During photodegradation in water, a major polar degradant fraction is formed, which contains numerous components. A minor, non-polar fraction was also identified, with its main component being the 8,9-Z geometric isomer of avermectin B1a. epa.govepa.gov
Environmental Significance: Like the parent compound, the degradation products of avermectin are considered to be immobile in soil and are unlikely to contaminate groundwater. orst.edu However, the specific toxicity and environmental effects of each metabolite are not as extensively studied as the parent compound.
Ecological Impact on Non-Target Organisms
Despite its benefits in pest control, avermectin can have significant adverse effects on organisms that are not the intended targets. nih.govscilit.com
Soil invertebrates play crucial roles in nutrient cycling, soil structure, and decomposition. Avermectin residues, particularly in the feces of treated livestock, can harm these beneficial organisms. nih.govresearchgate.netumweltbundesamt.de
Dung Beetles: These insects are particularly vulnerable as they use the dung of treated animals for food and reproduction. Avermectin residues in feces can be toxic to both adult and larval dung beetles, leading to decreased insect activity and reduced dung breakdown. nih.govumweltbundesamt.devetres.org
Earthworms: Earthworms are also affected by avermectin. While some studies report no significant effects on survival at environmentally relevant concentrations, others show negative impacts on reproduction. nih.govresearchgate.net One study found an EC10 (the concentration affecting 10% of the population) for reproductive effects at 0.06 mg/kg. researchgate.net Another study reported a lethal concentration (LC50) for the earthworm Eisenia andrei of 18 mg/kg in soil. researchgate.net
Springtails (Collembola): These small soil organisms are sensitive to avermectin. Studies have shown that it can significantly affect the reproduction of species like Folsomia candida and Folsomia fimetaria at concentrations as low as 0.25 to 0.5 mg/kg. researchgate.net The EC50 for reproductive effects in F. candida was found to be 13 mg/kg. researchgate.net
Avermectin that reaches aquatic environments through runoff or spray drift poses a significant risk, particularly to invertebrates. researchgate.netepa.gov
Aquatic Invertebrates: Avermectin is extremely toxic to aquatic invertebrates. orst.edu The small freshwater crustacean Daphnia magna is exceptionally sensitive, with a 48-hour LC50 reported at 0.003 mg/L (3 µg/L). orst.edu Another daphnid, Daphnia similis, showed even higher sensitivity with a 48-hour EC50 of just 5.1 ng/L. nih.gov Due to this high toxicity, there is a recognized risk to aquatic invertebrate populations in water bodies adjacent to treated areas. epa.govnih.gov
Fish: While still considered highly toxic to fish, the sensitivity is generally lower than that of aquatic invertebrates. orst.eduthescipub.com Reported 96-hour LC50 values include 0.003 mg/L for rainbow trout, 0.0096 mg/L for bluegill sunfish, and 0.024 mg/L for channel catfish. orst.edu The potential for bioaccumulation in fish is considered low to moderate; bluegill sunfish exposed to avermectin showed a bioconcentration factor of up to 69, and up to 95% of the compound was eliminated after 14 days in clean water. epa.govepa.gov
Table 3: Acute Toxicity of Avermectin to Select Non-Target Organisms
| Organism | Species | Endpoint | Value | Citations |
| Soil Invertebrates | ||||
| Earthworm | Eisenia andrei | LC50 (lethality) | 18 mg/kg | researchgate.net |
| Springtail | Folsomia candida | LC50 (lethality) | 67 mg/kg | researchgate.net |
| Springtail | Folsomia candida | EC50 (reproduction) | 13 mg/kg | researchgate.net |
| Aquatic Invertebrates | ||||
| Water Flea | Daphnia magna | 48-hr LC50 | 0.003 mg/L | orst.edu |
| Water Flea | Daphnia similis | 48-hr EC50 | 5.1 ng/L | nih.gov |
| Midge Larva | Chironomus xanthus | 96-hr LC50 | 2.67 µg/L | nih.gov |
| Pink Shrimp | Penaeus duorarum | 96-hr LC50 | 0.0016 mg/L | orst.edu |
| Fish | ||||
| Rainbow Trout | Oncorhynchus mykiss | 96-hr LC50 | 0.003 mg/L | orst.edu |
| Bluegill Sunfish | Lepomis macrochirus | 96-hr LC50 | 0.0096 mg/L | orst.edu |
| Zebrafish | Danio rerio | 48-hr LC50 | 33 µg/L | nih.gov |
Effects on Beneficial Insects (e.g., pollinators)
Avermectins, as a class, are recognized for their high toxicity to a range of non-target invertebrates, including beneficial insects such as pollinators. mdpi.combigpesticides.com The primary mode of action involves interference with glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to paralysis and death. wikipedia.org
Research indicates that avermectins are highly toxic to honey bees when they are exposed through direct contact or by consuming residues on blooming crops or weeds. epa.gov Due to this toxicity, regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate label warnings to mitigate the potential hazard to these pollinators. epa.gov The risk is most acute during direct application; for instance, foliar residues of emamectin (B195283) benzoate (B1203000), a derivative of abamectin (B1664291), showed significantly reduced toxicity to honey bees within 24 hours of application, a decline attributed to its short half-life on plant surfaces. cotton.orgwikipedia.org
Recent studies have uncovered indirect exposure pathways. In a study of stingless bees (Tetragonisca angustula) in Colombia, researchers detected significant concentrations of abamectin in bee bread, the pollen packets bees carry to the hive. eurekalert.orgnih.gov The study traced the source to ivermectin, a veterinary drug used on cattle. The ivermectin was excreted in manure, absorbed by flowering plants in pastures, and subsequently biotransformed into abamectin within the plant tissues, which then contaminated the pollen collected by the bees. eurekalert.orgnih.gov Interestingly, bee colonies in areas with high pasture land and, consequently, higher abamectin exposure, showed increased tolerance to the compound, suggesting adaptation. eurekalert.orgnih.gov
Table 1: Summary of Research Findings on the Effects of Avermectins on Beneficial Insects
| Compound | Organism | Exposure Route | Observed Effect | Source |
| Avermectin | Honey Bees (Apis mellifera) | Direct Treatment / Residues on Crops | High toxicity. | epa.gov |
| Abamectin | Honey Bees (Apis mellifera) | Direct Contact / Consumption | High toxicity. | bigpesticides.comwikipedia.org |
| Emamectin benzoate | Honey Bees (Apis mellifera) | Foliar Residues | Low toxicity (< 20% mortality) within 24 hours post-application. | cotton.org |
| Abamectin | Stingless Bees (Tetragonisca angustula) | Consumption of Contaminated Pollen | Prevalent in bee bread (9.6–1,856 µg/kg); colonies showed tolerance. | eurekalert.orgnih.gov |
Phytotoxicity to Plants
However, more recent evidence suggests that plants can be negatively affected by avermectins. researchgate.netnih.govnih.gov The discovery that ivermectin can be absorbed from the soil by pasture plants and converted into abamectin demonstrates that uptake is possible, opening a new perspective on plant-compound interactions. eurekalert.orgnih.gov
The U.S. EPA's preliminary ecological risk assessment for abamectin concluded that risks to both terrestrial and aquatic plants are generally not expected. regulations.gov Despite this, the agency has received several incident reports alleging plant damage following the application of products containing abamectin. regulations.gov These reports have included damage to almonds, grapes, corn, and apples. regulations.gov However, the causality remains uncertain, as many applications involve tank mixes with adjuvants, which are themselves known to cause phytotoxicity under certain conditions. regulations.gov Therefore, it is difficult to definitively attribute the reported damage solely to abamectin exposure. regulations.gov
Table 2: Summary of Phytotoxicity Findings for Avermectins
| Compound | Plant Species | Observed Effect | Conclusion | Source |
| Avermectin B2a | Tomato, Squash | No phytotoxicity observed. | Not phytotoxic. | researchgate.netnih.gov |
| Abamectin | Ferns, Carnations | Mild phytotoxicity in ferns, slight spotting on carnation foliage. | Mild symptoms observed. | researchgate.netnih.gov |
| Abamectin | Almonds, Grapes, Corn, Apples | Reports of plant damage filed. | Causality uncertain; may be linked to adjuvants in tank mix. | regulations.gov |
| Ivermectin/Abamectin | Pasture Plants | Ivermectin absorbed from soil and biotransformed into abamectin. | Demonstrates plant uptake is possible. | eurekalert.orgnih.gov |
Environmental Risk Assessment Methodologies
The environmental risk assessment (ERA) for a chemical compound like Avermectin A1b is a systematic process used by regulatory agencies to evaluate potential harm to non-target organisms and ecosystems. regulations.govyork.ac.uk This process generally follows a tiered approach, starting with conservative assumptions and progressing to more complex and specific studies if an initial risk is identified. york.ac.uk
The ERA framework for a pesticide involves several key steps:
Hazard Identification: This step characterizes the intrinsic toxic properties of the compound. For avermectins, this includes their high toxicity to invertebrates (aquatic and terrestrial) and moderate to low toxicity in mammals. nih.govregulations.gov The mechanism of action on glutamate-gated chloride channels is a key piece of hazard information. wikipedia.org
Exposure Assessment: This step evaluates the routes and levels of environmental exposure. It considers the compound's physical and chemical properties, such as its low water solubility, high affinity for binding to organic particles and soil, and its degradation rate under various conditions (e.g., photolysis, microbial action). publications.gc.cawalshmedicalmedia.comnih.gov Key exposure pathways for avermectins include runoff from treated fields, soil erosion, and the excretion of the compound in the feces of treated livestock. nih.govpublications.gc.ca Models are used to predict the Estimated Environmental Concentrations (PECs) in different compartments like water, soil, and sediment.
Effects Assessment: This involves determining the concentrations at which the compound causes adverse effects in various organisms. This is based on ecotoxicological studies that establish endpoints like the LC50 (lethal concentration for 50% of a test population) or NOEC (no-observed-effect concentration). For avermectins, data on their effects on fish, aquatic invertebrates (like Daphnia), bees, soil organisms (like earthworms and collembolans), and plants are evaluated. regulations.govyork.ac.uk
Risk Characterization: In this final step, the exposure and effects data are integrated to determine the likelihood of adverse effects. This is often done by calculating a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to a relevant toxicological endpoint (e.g., PNEC - Predicted No-Effect Concentration). If the RQ exceeds a certain level of concern (LOC), a risk is indicated, which may trigger the need for further data, risk mitigation measures, or regulatory action. regulations.govyork.ac.uk
A case study performing an ERA for ivermectin according to European guidelines indicated an unacceptable risk for surface water, sediment, and dung ecosystems, even at the early tiers of assessment. york.ac.uk Similarly, the EPA's preliminary risk assessment for abamectin identified potential risks to birds, mammals, fish, aquatic invertebrates, and bees from its agricultural uses. regulations.gov These assessments highlight that despite properties like rapid degradation on foliage, the high intrinsic toxicity of avermectins to non-target organisms presents a significant environmental risk that requires careful management. york.ac.ukopenaccessjournals.com
Analytical Methodologies for Avermectin A1b Quantification and Detection
Chromatographic Techniques (e.g., HPLC, LC-MS/MS)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), are the most prevalent techniques for the analysis of avermectins, including A1b. oup.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique for avermectin (B7782182) analysis. vfu.cz When coupled with a fluorescence detector (FLD), it offers high sensitivity, although a derivatization step is typically required to convert the non-fluorescent avermectin molecules into fluorescent derivatives. nih.govnih.gov This is often achieved using reagents like trifluoroacetic anhydride. nih.gov Reversed-phase HPLC is standard, utilizing C8 or C18 columns. nih.govfda.gov
A study analyzing aversectin C, a mixture containing 4% Avermectin A1b, employed a reversed-phase HPLC method with the following conditions:
Column: Ultrasphere ODS (4.6x250 mm) vfu.cz
Mobile Phase: Isocratic elution with a methanol/acetonitrile (B52724)/water (65:20:15, v/v/v) mixture vfu.cz
Flow Rate: 1 ml/min vfu.cz
Detection: UV detector set to 243 nm vfu.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred technique for its superior sensitivity and specificity, which allows for the direct detection of the analyte without derivatization and provides structural confirmation. researchgate.net This method is especially crucial for analyzing trace levels in complex matrices like food products and environmental samples. mdpi.comscirp.org Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often used to achieve faster analysis and better resolution. mdpi.compreprints.org
Electrospray ionization (ESI) is a common ionization source used for avermectin analysis, which can be operated in either positive or negative mode. fda.govnih.gov In positive mode, ammonium (B1175870) adducts [M+NH₄]⁺ or protonated molecules [M+H]⁺ are frequently monitored. fda.govmdpi.com The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode ensures high selectivity for quantification and confirmation. fda.goveurl-pesticides.eu
Table 1: Exemplary LC-MS/MS Parameters for Avermectin Analysis
| Parameter | Condition | Source |
| Chromatography | UHPLC / UPLC | researchgate.netmdpi.com |
| Column | C18 or C8 (e.g., Acquity UPLC BEH C18, Zorbax Eclipse Plus C18) | fda.govmdpi.com |
| Mobile Phase A | Water with additives (e.g., 10 mmol L⁻¹ ammonium formate, 0.1% formic acid) | mdpi.comusda.gov |
| Mobile Phase B | Acetonitrile or Methanol with additives (e.g., 0.1% formic acid) | mdpi.compreprints.org |
| Ionization Mode | ESI Positive or Negative | fda.govnih.gov |
| Precursor Ions | [M+NH₄]⁺, [M+H]⁺ | fda.govmdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | fda.gov |
Spectroscopic and Immunochemical Methods
While chromatographic methods are dominant, other techniques play a role in the analysis of avermectins.
Spectroscopic Methods:
UV-Visible Spectroscopy: UV detection is commonly integrated with HPLC systems. Avermectins exhibit a characteristic UV absorbance maximum around 245 nm, which is used for quantification. sci-hub.stvfu.cz
Mass Spectrometry (MS): Beyond its use as a detector for LC, MS provides crucial structural information. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) has been used to characterize the composition of avermectin mixtures, confirming the mass of A1b as a sodium adduct. vfu.cz
Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) has been explored for the purity assessment of avermectin standards, such as Avermectin B1a. rsc.org This technique, when combined with HPLC (HPLC-qNMR), can overcome the challenge of unavailable reference materials for all components. rsc.org
Immunochemical Methods: Enzyme-Linked Immunosorbent Assay (ELISA) is an immunochemical method that offers a rapid and high-throughput screening tool for avermectin residues, particularly in food matrices like milk. scirp.orgcreative-diagnostics.com These kits are based on the specific binding of antibodies to the target analyte. However, a significant challenge is the potential for cross-reactivity with other structurally similar avermectins. For instance, one commercially available kit shows 100% reactivity for "Avermectin" and 63.8% for ivermectin, but very low reactivity for doramectin (B1670889) and eprinomectin, highlighting the need for careful validation for a specific analyte like A1b. creative-diagnostics.com
Sample Preparation and Extraction Protocols from Complex Matrices
The extraction of this compound from complex matrices is a critical step to remove interferences and concentrate the analyte before instrumental analysis. Avermectins are lipophilic, which influences the choice of extraction solvents and cleanup procedures. mdpi.com
Liquid-Liquid Extraction (LLE): This classic technique uses an organic solvent like acetonitrile to extract avermectins from liquid samples such as milk or from tissue homogenates. nih.gov
Solid-Phase Extraction (SPE): SPE is widely used for cleanup and concentration. C18 cartridges are commonly employed to retain the lipophilic avermectins from the initial extract, after which interfering substances are washed away and the analytes are eluted with a stronger organic solvent. nih.gov
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has been successfully adapted for avermectin residue analysis in various matrices, including crops, muscle tissue, and milk. mdpi.comiaea.orgscielo.br The typical procedure involves:
Extraction with acetonitrile. mdpi.comeurl-pesticides.eu
A partitioning step induced by adding salts like magnesium sulfate (B86663) and sodium chloride. mdpi.comeurl-pesticides.eu
A cleanup step using dispersive SPE (d-SPE) with sorbents such as C18 to remove lipids and primary secondary amine (PSA) to remove fatty acids and sugars. eurl-pesticides.euscielo.br
Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperatures and pressures to extract analytes from solid samples like soil more efficiently than traditional methods. nih.gov
Table 2: Sample Preparation Techniques for Avermectins in Various Matrices
| Matrix | Extraction Technique | Key Solvents/Sorbents | Source |
| Crops (Soybean, Maize) | QuEChERS | Acetonitrile:Isopropanol, MgSO₄, NaCl, EMR-Lipid | mdpi.com |
| Animal Tissue (Liver, Muscle) | SPE / QuEChERS | Acetonitrile, C18, PSA | nih.govscielo.br |
| Milk | LLE / QuEChERS | Acetonitrile, C18 | nih.goviaea.org |
| Water | SPE / LLE | Polymeric SPE phase, Dichloromethane | nih.govepa.gov |
| Soil | ASE / Solvent Extraction | Acetonitrile/Water | nih.govnih.gov |
Method Validation and Quality Control in Environmental and Biological Samples
To ensure the reliability of analytical results, methods for this compound quantification must be rigorously validated. Validation is typically performed according to internationally recognized guidelines such as those from SANTE, Eurachem, or the European Commission Decision 2002/657/EC. mdpi.comscielo.brnih.gov Key validation parameters include:
Specificity/Selectivity: The ability of the method to differentiate the analyte from other substances in the sample matrix. preprints.org In LC-MS/MS, this is confirmed by monitoring specific MRM transitions and retention times. nih.gov
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. nih.gov Calibration curves are prepared in solvent or, preferably, in a blank matrix extract to compensate for matrix effects. mdpi.com
Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies on spiked blank samples. Recoveries are generally expected to be within 70-120%. epa.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated as repeatability (within-day precision) and intermediate precision (between-day precision), with a relative standard deviation (RSD) of ≤20% usually being acceptable. epa.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. preprints.org For avermectins, LOQs in the low µg/kg range are often achieved. mdpi.comnih.gov
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.
A significant challenge in quality control can be the lack of certified reference materials for all individual avermectin components in all relevant matrices, which can hamper the assessment of method accuracy. publications.gc.ca
Table 3: Typical Validation Data for Avermectin Analytical Methods
| Parameter | Typical Value/Range | Matrix | Source |
| LOQ | 0.05 µg/L | Water | epa.gov |
| LOQ | 1.5 µg/kg | Soil, Feces | nih.gov |
| LOQ | 4 µg/kg | Soybean, Bean, Maize | mdpi.com |
| Recovery | 92-96% | Feces, Soil | nih.gov |
| Recovery | 77-113% | Game Meats | fda.gov |
| Recovery | 70-120% (acceptance criteria) | Food and Feed | mdpi.com |
| Precision (RSD) | ≤20% (acceptance criteria) | Food and Feed | epa.gov |
Pharmacokinetic and Pharmacodynamic Considerations of Avermectin A1b Non Human, Comparative Studies
Absorption, Distribution, Metabolism, and Excretion (ADME) in Model Organisms
The ADME profile of avermectins is characterized by their high lipophilicity, which governs their behavior in biological systems. mdpi.commdpi.com
Absorption: Due to their high molecular weight and lipophilic nature, avermectins are readily absorbed after administration, although they are poorly soluble in water. nih.govmdpi.com In invertebrates, absorption can occur through ingestion and, to a lesser extent, by direct contact. mdpi.com
Distribution: Once absorbed, avermectins distribute widely throughout the body, with a tendency to accumulate in fatty tissues and the liver. mdpi.commdpi.com This lipophilic nature contributes to their persistence in the host organism. Their inability to readily cross the blood-brain barrier in most mammals is a key factor in their selective toxicity. wikipedia.orgcotton.org However, in certain collie dogs with a specific gene defect, P-glycoprotein transporters in the blood-brain barrier are non-functional, leading to increased central nervous system toxicity. inchem.org
Metabolism: The liver is the primary site of metabolism for avermectins. mdpi.com In cattle and swine, the two major metabolites of ivermectin (a derivative of avermectin (B7782182) B1) are 24-hydroxymethyl-H₂B₁ₐ and 3′-O-desmethyl-H₂B₁ₐ. mdpi.com The concentrations of these metabolites are typically lower than that of the parent compound. mdpi.com The enzyme cytochrome P450 monooxygenase (AveE) is involved in the biosynthesis of the avermectin molecule, facilitating the formation of the furan (B31954) ring, a key structural feature. wikipedia.org
Excretion: The primary route of excretion for avermectins and their metabolites is through the feces, with a smaller fraction eliminated in the urine. nih.govpublications.gc.ca Studies on ivermectin in sheep and cattle show that the majority of the compound is excreted unchanged in the feces. nih.gov For instance, in sheep receiving a subcutaneous administration, the maximum concentration of ivermectin in feces was 0.93 µg/g, observed 46 hours after application. nih.gov A large proportion, estimated at 80% to 98%, of the administered drug leaves the animal's body without being metabolized. nih.gov
Tissue Distribution and Residue Dynamics in Non-Human Biological Systems
The lipophilic character of avermectins leads to their deposition in tissues with high fat content. Liver and fat are considered the primary target tissues for residue accumulation. fao.org Studies on abamectin (B1664291) (a mixture of avermectin B1a and B1b) in cattle provide insight into the residue dynamics representative of the avermectin class.
Residues of avermectin B1a, the marker residue for abamectin, are found at the highest concentrations in liver and fat. fao.org In cattle, 21 days after dosing, avermectin B1a accounts for approximately 42% of the total residues in the liver and 25% in fat tissue. fao.org Due to rapid depletion, residues in muscle tissue fall to non-detectable levels at recommended withdrawal times. fao.org The persistence of avermectins in livestock feces is also a significant environmental consideration, as these residues can affect dung-colonizing insects. nih.govnih.gov
| Tissue | MRL (µg/kg) | Reference |
|---|---|---|
| Fat | 100 | fao.org |
| Liver | 100 | fao.org |
| Kidney | 50 | fao.org |
In Vitro Pharmacodynamic Models and Efficacy Predictions in Target Pests
The primary mechanism of action for avermectins is the potentiation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates like nematodes and arthropods. wikipedia.orgontosight.ai This pharmacodynamic property is the basis for their high efficacy against target pests.
Avermectins act as allosteric modulators, binding to GluCls and increasing the channels' permeability to chloride ions. mdpi.com This leads to an influx of chloride into nerve and muscle cells, causing hyperpolarization of the cell membrane. wikipedia.orgmdpi.com The resulting inhibition of electrical signal transmission leads to flaccid paralysis and eventual death of the parasite. mdpi.comontosight.ai Avermectins can also interact with gamma-aminobutyric acid (GABA)-gated chloride channels, though with minor effects compared to their action on GluCls. wikipedia.orgmcgill.ca
In vitro models, particularly using Xenopus laevis oocytes injected with mRNA encoding for invertebrate GluCl subunits, are crucial for studying these effects. mcgill.ca Such models allow researchers to characterize the sensitivity of specific channels to different avermectin compounds and predict their efficacy. For example, studies on the nematode Cooperia oncophora have used this system to demonstrate that mutations in GluCl subunits can lead to a significant decrease in sensitivity to ivermectin and moxidectin. mcgill.ca
The efficacy of avermectin derivatives against various pests has been quantified using ingestion-based foliar spray assays. While specific data for Avermectin A1b is scarce, studies on the closely related derivative emamectin (B195283) benzoate (B1203000) illustrate the high potency of this class of compounds.
| Pest Species | LC90 (µg/mL) | Reference |
|---|---|---|
| Spodoptera exigua (Beet armyworm) | 0.002 - 0.89 | cotton.org |
| Heliothis virescens (Tobacco budworm) | 0.002 - 0.89 | cotton.org |
| Various Lepidopterous Pests | 0.001 - 0.02 | cotton.org |
Comparative Pharmacokinetics Across Different Invertebrate Species
Significant differences exist in the susceptibility of various invertebrate species to avermectins. These differences can arise from variations in target site sensitivity (i.e., the structure of the GluCls) or from comparative pharmacokinetic factors such as absorption, metabolism, and excretion rates.
While detailed comparative ADME studies for this compound across multiple invertebrate species are not extensively documented, toxicity studies reveal a wide range of sensitivities. For instance, planktonic crustaceans like Daphnia magna are exceptionally sensitive to avermectins, whereas other aquatic insects may show higher tolerance. nih.govbioone.org
Laboratory studies on the effects of an avermectin-impregnated powder on various aquatic invertebrates demonstrated species-specific mortality rates. The larvae of the mosquito Anopheles messeae were found to be the most sensitive among the tested mosquitoes. bioone.org Among non-target invertebrates, clam shrimp (Lynceus brachyurus), phantom midges (Chaoborus crystallinus), and mayflies (Caenis robusta) showed moderate sensitivity, while water boatmen (Hesperocorixa sahlbergi) and creeping water bugs (Ilyocoris cimicoides) were highly resistant. bioone.org These differential effects suggest underlying pharmacokinetic and/or pharmacodynamic variations between species. For example, the poor water solubility of avermectins may mean that ingestion is the primary route of exposure, and differences in feeding behavior could significantly impact the absorbed dose. bioone.org
The ability of different species to metabolize or sequester avermectins can also play a crucial role. Insects possess detoxification enzyme systems, such as cytochrome P450s, that can metabolize xenobiotics. Variations in the efficiency of these systems among species could account for the observed differences in susceptibility.
Advanced Research Topics and Future Directions for Avermectin A1b
Omics Technologies in Avermectin (B7782182) A1b Research (e.g., Genomics, Proteomics, Metabolomics)
The advent of "omics" technologies has revolutionized the study of secondary metabolite production in Streptomyces avermitilis, the bacterium responsible for producing avermectins. These high-throughput analytical methods provide a holistic view of the molecular machinery underlying the biosynthesis of compounds like Avermectin A1b.
Genomics: The sequencing of the entire S. avermitilis genome was a landmark achievement, revealing an exceptionally large linear chromosome containing numerous gene clusters for secondary metabolites. pnas.org Genomic analysis identified the 82-kb ave gene cluster, which orchestrates avermectin biosynthesis through a series of enzymes including polyketide synthases (PKS) and tailoring enzymes. wikipedia.orgasm.org Comparative genomics between low-producing wild-type strains and high-producing industrial mutants has pinpointed specific genetic modifications responsible for enhanced yields. jmb.or.kr For instance, transcriptomics, a branch of genomics, revealed that the overexpression of the aveR gene, a pathway-specific regulator, and other PKS genes is crucial for avermectin overproduction. jmb.or.kr Furthermore, multi-omics analyses combining genomics with other omics data have shown how external stressors, like the pesticide avermectin itself, can induce changes in chromatin structure and gene expression in non-target organisms, providing insights into resistance mechanisms. mdpi.com
Proteomics: Proteomic studies, which analyze the entire protein complement of an organism, have offered deeper insights into the cellular processes linked to avermectin synthesis. By comparing the proteomes of wild-type and industrial S. avermitilis strains under different culture conditions, researchers have identified key proteins involved. researchgate.netnih.gov These studies revealed that during active avermectin production, metabolic pathways such as the TCA cycle and fatty acid metabolism are repressed, while glucose catabolism is critical. researchgate.netnih.gov Highly expressed stress-related proteins (like eshA, clpC, dnaK) and morphology control proteins were also identified, suggesting a global regulatory mechanism and a link between hyphal morphology and avermectin production. researchgate.netnih.gov
Metabolomics: Metabolomics, the study of small molecules (metabolites), has been instrumental in understanding and optimizing the precursor supply for avermectin biosynthesis. Comparative metabolomics using Gas Chromatography-Mass Spectrometry (GC-MS) has identified key intracellular metabolites that influence production titers. nih.gov For example, adding S-adenosylmethionine (SAM) to the culture medium was found to boost avermectin production. nih.govoup.com A metabolomics-based investigation revealed that SAM's effect is linked to changes in the levels of precursor metabolites, including glucose, oxaloacetic acid, and specific amino acids like valine and leucine (B10760876). nih.gov This knowledge allows for the development of rational feeding strategies to enhance the production of specific avermectin components. nih.govoup.com
Table 1: Key Genes and Proteins in Avermectin Biosynthesis Identified via Omics
| Gene/Protein | Omics Technology | Function/Role in Avermectin Production | Reference(s) |
| ave gene cluster | Genomics | Contains the core biosynthetic genes for the avermectin polyketide backbone and subsequent modifications. | pnas.orgasm.org |
| aveR | Genomics/Transcriptomics | A pathway-specific positive regulatory gene; its high expression stimulates avermectin PKS genes. | asm.orgjmb.or.kr |
| Polyketide Synthases (PKS) | Genomics/Transcriptomics | Enzymes responsible for assembling the initial polyketide chain of the avermectin aglycon. | wikipedia.orgjmb.or.kr |
| GlnA, LeuC | Proteomics | Amino acid metabolism enzymes; their enrichment confirms leucine as a likely precursor for avermectin. | researchgate.netnih.gov |
| eshA, clpC, dnaK, grpE | Proteomics | Stress-related proteins that are highly expressed at the onset of avermectin production, indicating a global stress response. | researchgate.netnih.gov |
| aco gene | Genomics/Metabolomics | Encodes an acyl-CoA oxidase involved in the biosynthesis of avenolide, a hormone-like molecule that triggers avermectin production. | pnas.org |
| SAV4189 | Genomics/Transcriptomics | A MarR-family transcriptional regulator that activates avermectin biosynthesis. | frontiersin.org |
Novel Applications and Repurposing Potential in Non-Human Systems
While avermectins are primarily known for their antiparasitic properties, ongoing research is uncovering new potential uses in various non-human systems, particularly in agriculture and disease vector control. The unique mode of action of avermectins, which involves targeting glutamate-gated chloride channels in invertebrates, provides a basis for exploring these novel applications. wikipedia.org
One significant area of investigation is the expansion of its pesticidal spectrum. Byproducts of avermectin fermentation, such as Avermectin B2a, have been used as starting materials to synthesize novel derivatives. acs.org These new compounds have shown potent activity against agricultural pests that are not the primary targets of traditional avermectins. For instance, certain new derivatives demonstrated superior efficacy against the two-spotted spider mite (Tetranychus cinnabarinus) and the armyworm (Mythimna separata) when compared to the original avermectin mixture. acs.org This approach not only creates new pest control agents but also adds value to fermentation byproducts that might otherwise be considered waste. acs.org
Another promising avenue is the investigation of avermectins' antiviral properties. Research has shown that ivermectin, a derivative of avermectin, can inhibit the replication of a broad range of RNA viruses in laboratory settings, including those affecting animals like the West Nile Virus and Venezuelan equine encephalitis virus. nih.gov The proposed mechanism involves the inhibition of nuclear import proteins that many viruses rely on for their replication cycle. nih.gov While this research is still in early stages, it suggests a potential for repurposing avermectin-class compounds to manage viral diseases in livestock or other animal populations, representing a significant expansion beyond their traditional antiparasitic role.
Sustainable Production and Environmental Remediation Strategies for this compound
The industrial-scale production of avermectins and their widespread use in agriculture and veterinary medicine have raised concerns about sustainability and environmental impact. nih.govresearchgate.net Consequently, significant research efforts are directed towards developing greener production methods and effective strategies for environmental remediation.
Sustainable Production: A key focus for sustainable production is the metabolic engineering of S. avermitilis to create high-yielding strains, thereby reducing the resources and energy consumed per unit of product. Strategies include overexpressing positive regulatory genes like aveR and SAV4189 or deleting negative regulatory genes to boost biosynthetic flux towards avermectin. asm.orgfrontiersin.org Another approach involves optimizing fermentation conditions and precursor supply based on insights from metabolomics. oup.com Furthermore, research into external signaling molecules, such as butenolides produced by other Streptomyces species, has shown that these compounds can stimulate avermectin production, opening the door to co-culture fermentation strategies for enhanced yields. asm.org Utilizing byproducts from fermentation, such as converting less active avermectin components into high-value pesticides, also contributes to a more sustainable and circular production process. acs.org
Environmental Remediation: Avermectins can persist in soil and aquatic environments, posing a risk to non-target organisms. nih.govresearchgate.netpublications.gc.ca Research into remediation aims to accelerate the breakdown of these compounds in contaminated soil and water. Bioremediation, which uses microorganisms to degrade pollutants, is a particularly promising strategy. Studies have identified specific bacterial strains, such as Burkholderia cepacia-like species, that are capable of efficiently degrading abamectin (B1664291) (a mixture containing Avermectin B1a and B1b) in soil. researchgate.netbsmiab.org These microbes can be used to decontaminate soil, reducing the environmental footprint of avermectin use in agriculture. bsmiab.orgresearchgate.net In addition to bioremediation, physical methods are also being explored. For example, organophilic clays (B1170129) have been shown to be effective adsorbents for removing ivermectin from contaminated water, offering a cost-effective potential solution for water treatment. researchgate.net
Development of Next-Generation this compound Analogs with Modified Selectivity or Environmental Profile
The emergence of parasite and pest resistance to existing avermectins, coupled with concerns about their environmental impact, has spurred the development of a new generation of avermectin analogs. asm.org The goal of this research is to synthesize novel derivatives that possess enhanced potency, improved selectivity towards target organisms, or a more favorable environmental profile.
Chemical modification of the core avermectin structure has yielded numerous analogs with improved biological activities. For example, over 40 new avermectin derivatives were synthesized and tested against various pests, leading to the discovery of compounds with significantly higher insecticidal and acaricidal potency than the parent compound. nih.gov Notably, compounds 9j and 16d were found to be 2.5 and 4.7 times more active against the mite Tetranychus cinnabarinus, respectively, than avermectin. nih.gov Such modifications can enhance the efficacy of the pesticide, potentially allowing for lower application rates.
Another key objective is to improve selectivity, thereby minimizing harm to non-target species and beneficial insects. This is often achieved through targeted modifications at specific positions on the avermectin molecule. For example, eprinomectin was developed as an analog with a much lower rate of excretion into the milk of dairy cattle, reducing human exposure and making it a safer option for use in lactating animals. nih.gov
A more advanced approach involves "biosynthetic engineering," where the genes of the avermectin biosynthetic pathway are deliberately modified. In a notable study, researchers replaced a gene in the S. avermitilis PKS module (aveA1) with a corresponding gene (milA1) from the milbemycin biosynthetic pathway of a different bacterium. asm.org This "gene swapping" resulted in the production of entirely new hybrid molecules, named tenvermectins, which exhibited enhanced activity against specific pests as designed. asm.org This powerful technique provides a pathway for creating novel compounds with tailored properties that are not easily accessible through traditional chemical synthesis.
Table 2: Examples of Next-Generation Avermectin Analogs and Their Modified Properties
| Analog Name/Type | Modification Strategy | Modified Property/Advantage | Reference(s) |
| Compounds 9j, 16d | Chemical Synthesis | Enhanced acaricidal activity (2.5 to 4.7-fold higher) against Tetranychus cinnabarinus. | nih.gov |
| Compounds 9f, 9g, 9h | Chemical Synthesis | Enhanced insecticidal activity (7-8 times better) against Aphis craccivora. | nih.gov |
| Eprinomectin | Chemical Synthesis | Reduced excretion in milk, improving the environmental/safety profile for use in dairy cattle. | nih.gov |
| Tenvermectins (TVM A, TVM B) | Biosynthetic Engineering (Gene Replacement) | Created novel hybrid molecules with enhanced insecticidal activity against specific pests. | asm.org |
| 23,24-alkene-avermectin B2a derivatives | Chemical Synthesis (from byproduct) | High efficacy against root-knot nematodes (Meloidogyne incognita) and mites, with potential for low toxicity. | acs.org |
Q & A
Q. How is Avermectin A1b structurally differentiated from other avermectin components, and what analytical methods confirm its identity?
this compound is a minor homolog of A1a, distinguished by a methyl group substitution at the C25 position. Structural differentiation is achieved via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the side-chain modifications. For example, the C25 homologs (A1a vs. A1b) exhibit distinct fragmentation patterns in HRMS, while NMR analysis identifies methyl group shifts in the lactone ring .
Q. What methodologies are employed in the initial isolation and identification of this compound from microbial sources?
this compound is isolated from Streptomyces avermitilis culture broths using solvent extraction (e.g., ethyl acetate) followed by chromatographic purification (e.g., silica gel column chromatography). Identification involves bioactivity-guided fractionation against nematode models (e.g., Nematospiroides dubius in mice) and comparative HPLC analysis against known standards. The minor components, including A1b, are typically separated using reverse-phase HPLC with acetonitrile/water gradients .
Advanced Research Questions
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices, and how are interferences mitigated?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying A1b in tissues or environmental samples. Key parameters include:
- Column : C18 reverse-phase (2.6 µm particle size).
- Ionization : Electrospray ionization (ESI) in positive mode.
- Quantitation ions : m/z 890.5 → 569.3 for A1b. Matrix effects are minimized via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Validation includes spike-recovery experiments (70–120% acceptable range) and cross-checking against certified reference materials .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different experimental models?
Discrepancies often arise from variations in:
- Test organisms : Sensitivity differences in GABA receptor subtypes (e.g., insects vs. mammals).
- Dosing protocols : Pharmacokinetic differences due to solvent carriers (e.g., DMSO vs. ethanol). To address this, standardize models using Caenorhabditis elegans for nematocidal assays and conduct dose-response curves with ≥6 concentrations. Include positive controls (e.g., ivermectin) and validate results across ≥3 independent labs .
Q. What strategies are effective in designing synthesis pathways for this compound derivatives with enhanced stability?
Modular synthesis approaches focus on:
- Lactone ring modifications : Introduce electron-withdrawing groups (e.g., fluorine at C5) to reduce hydrolytic degradation.
- Side-chain engineering : Replace the C25 methyl group with cyclopropane to enhance metabolic stability. Key steps include Miyaura borylation for cross-coupling and asymmetric hydrogenation for stereocontrol. Intermediate purity is verified via chiral HPLC (e.g., Chiralpak IA column) .
Q. What in vivo experimental models are validated for studying this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Validated models include:
- Rodents : BALB/c mice infected with Heligmosomoides polygyrus for anthelmintic efficacy.
- Pharmacokinetics : Cannulated rats for plasma/tissue sampling via LC-MS/MS. Critical parameters:
- Dose : 0.2–2 mg/kg (oral or subcutaneous).
- Endpoint : Worm burden reduction ≥80% at 72 hours post-treatment. Data interpretation must account for enterohepatic recirculation, which prolongs half-life in mammals .
Methodological Frameworks for Data Contradiction Analysis
Q. How should researchers approach conflicting data on this compound's environmental persistence in soil studies?
Contradictions often stem from:
- Soil microbiota : Differences in microbial degradation pathways (e.g., Pseudomonas spp. activity).
- UV exposure : Photodegradation rates vary with latitude and organic matter content. Mitigation strategies:
- Conduct parallel microcosm experiments under controlled light/temperature.
- Use isotopically labeled A1b (e.g., ¹⁴C-labeled) to track degradation products.
- Apply meta-analysis to harmonize data from diverse geographic regions .
Literature Review and Replication Guidelines
Q. What criteria should be prioritized when evaluating the reproducibility of this compound synthesis protocols in published literature?
Key criteria include:
- Reagent purity : ≥98% for starting materials (verified via COA).
- Stereochemical outcomes : Enantiomeric excess (ee) ≥95% confirmed by chiral HPLC.
- Yield reporting : Absolute yields (not theoretical) for each step. Red flags: Omission of quenching steps, vague workup procedures, or unreported byproducts. Cross-validate with patents (e.g., WO1998013357A1) for industrial-scale methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
